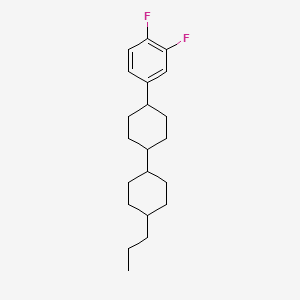

trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C21H30F2. It is characterized by the presence of two cyclohexane rings connected by a single bond, with a 3,4-difluorophenyl group and a propyl group attached to the cyclohexane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the cyclohexane rings or the propyl group may be oxidized to form various oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the difluorophenyl group to a fluorophenyl group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorine atoms can serve as markers for tracking the compound in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Medicine: It can be used in the synthesis of drug candidates with specific biological activities .

Industry: Industrially, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique structural properties contribute to the development of materials with desirable physical and chemical characteristics .

Mechanism of Action

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. Additionally, the cyclohexane rings provide a rigid framework that can modulate the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane): This compound has a vinyl group instead of a propyl group, which can lead to different reactivity and applications.

trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): This compound has an ethyl group instead of a propyl group, affecting its physical and chemical properties.

Uniqueness: The uniqueness of trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane) lies in its specific combination of functional groups and structural features.

Biological Activity

trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique structural features, including two cyclohexane rings linked by a single bond and substituted with a 3,4-difluorophenyl group and a propyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C21H30F2

- CAS Number : 82832-57-3

- Molecular Weight : 344.47 g/mol

- Structure : The compound features a rigid bicyclic structure that may influence its biological interactions.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and potential for forming strong interactions with proteins and enzymes. This can lead to modulation of receptor activities and influence signaling pathways.

In Vitro Studies

Recent studies have explored the compound's effects on various biological targets:

-

Nicotinic Acetylcholine Receptors (nAChRs) :

- The compound has been tested for its activity as a positive allosteric modulator of α7 nAChRs. In vitro assays demonstrated that it can enhance receptor activity with significant efficacy.

- Table 1 : Summary of α7 nAChR Modulation Activity

Compound EC50 (µM) Max Modulation (%) trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) 0.18 1200 -

GABA Receptors :

- The compound exhibited inhibitory effects on GABA_A receptors, suggesting potential anxiolytic or sedative properties.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Studies

In a recent case study published in a peer-reviewed journal, researchers investigated the effects of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) on neuronal cultures. The results indicated that the compound improved synaptic plasticity and had neuroprotective effects against oxidative stress-induced damage.

Applications in Drug Development

The unique properties of trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it a promising candidate for drug development:

- Neuropharmacology : Its modulation of nAChRs positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's.

- Anxiolytics : Due to its effects on GABA receptors, it may be explored as a new class of anxiolytic agents.

Properties

IUPAC Name |

1,2-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h12-18H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWZOZXLWVWJAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342385 |

Source

|

| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82832-57-3 |

Source

|

| Record name | 3~3~,3~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.